Ethyl 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-methylamino]acetate
Overview
Description
Ethyl 2-[(6,6-dimethyl-2-bicyclo[311]hept-2-enyl)methyl-methylamino]acetate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-methylamino]acetate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be derived from 6,6-dimethylbicyclo[3.1.1]hept-2-ene. This intermediate is then subjected to a series of reactions, including alkylation and esterification, to introduce the ethyl and amino groups .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to optimize yield and selectivity. For example, catalysts such as molybdenum or zinc-modified silica have been shown to be effective in similar synthetic processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-methylamino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-methylamino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-methylamino]acetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially affecting enzymatic activity or receptor function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Myrtenol: A related compound with a similar bicyclic structure.
Nopol: Another bicyclic compound used in fragrance synthesis.
Myrtenal: A compound with similar functional groups and reactivity .
Uniqueness
Ethyl 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-methylamino]acetate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound in various fields.
Properties
IUPAC Name |
ethyl 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-methylamino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-5-18-14(17)10-16(4)9-11-6-7-12-8-13(11)15(12,2)3/h6,12-13H,5,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIUMDHJQNSMHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CCC2CC1C2(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.